Prostaglandin A2-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

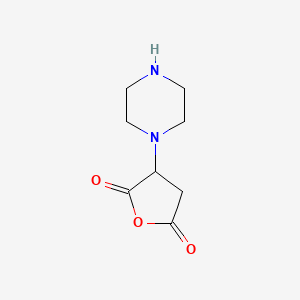

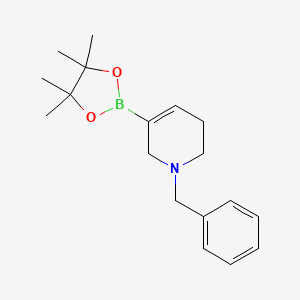

Prostaglandin A2-d4 (PGA2-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of PGA2 by GC- or LC- mass spectrometry . PGA2 is a naturally occurring prostaglandin in gorgonian corals where it may function in self-defense .

Molecular Structure Analysis

Every prostaglandin molecule, including PGA2-d4, features a distinctive twenty-carbon skeleton with a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .

Chemical Reactions Analysis

The chemical reactions involving prostaglandins are complex and diverse. Some prostaglandins contain double bonds within their hydrocarbon chains, introducing kinks and flexibility into the molecule’s structure . The presence and position of these double bonds impact the prostaglandin’s stability and reactivity .

Physical And Chemical Properties Analysis

PGA2-d4 has a molecular formula of C20H26D4O4 and a formula weight of 338.5 . It is soluble in DMF (75 mg/ml), DMSO (50 mg/ml), Ethanol (100 mg/ml), and PBS pH 7.2 (2.4 mg/ml) .

Scientific Research Applications

Control of Blood Pressure : Prostaglandins like A2 are primarily local hormones affecting areas near their release site. Prostaglandin A2 has been proposed as a circulating hormone, but evidence of its biosynthesis in mammalian kidneys or extrarenal tissues is lacking. Prostaglandin E2, however, is known to contribute significantly to blood pressure regulation (Vane & Mcgiff, 1975).

Cancer Research : Prostaglandin A2 (PGA2) acts as an experimental chemotherapeutic agent. In human non-small-cell lung carcinoma cells, PGA2 down-regulates cyclin D1 expression, a crucial factor in cell proliferation, by destabilizing its mRNA. This indicates PGA2's potential in cancer treatment strategies (Lin et al., 2000).

Sleep Regulation : Prostaglandins, including PGD2, are vital in sleep regulation. PGD2 is a significant endogenous sleep-promoting substance produced in the brain and plays a crucial role in the homeostatic regulation of NREM sleep (Hayaishi et al., 2004).

Inflammation : Prostaglandins are involved in both promoting and resolving inflammation. They are produced from arachidonate by cyclooxygenase enzymes and play roles in various pathogenic mechanisms, including inflammatory responses. This indicates their potential in treating conditions like atherosclerosis and aneurysms (Ricciotti & FitzGerald, 2011).

Asthma and Allergic Inflammation : Prostaglandins significantly impact allergic airway inflammation and asthma. They have complex roles in these conditions, sometimes counteracting each other's actions or exerting opposing effects depending on the specific receptor through which they signal (Claar et al., 2015).

Mechanism of Action

Target of Action

Prostaglandin A2-d4, like other prostaglandins, primarily targets specific receptors known as prostaglandin receptors . These receptors are present in various organs throughout the body, allowing the different actions of each prostaglandin to be carried out . The principal targets of this compound include the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 .

Mode of Action

This compound interacts with its targets through a complex mechanism. It is released upon activation of mast cells and is also synthesized by alveolar macrophages . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is the principal cyclooxygenase metabolite of arachidonic acid . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The interaction of this compound with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of this compound is influenced by both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . The Prostaglandin D2 receptor 2 pathway has relevance in both atopic and non-atopic asthma .

Future Directions

Biochemical Analysis

Biochemical Properties

Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .

Cellular Effects

This compound, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

The molecular mechanism of this compound involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Temporal Effects in Laboratory Settings

They act most often as autocrine or paracrine signaling agents .

Dosage Effects in Animal Models

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .

Subcellular Localization

They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)